Dimesitylborane

説明

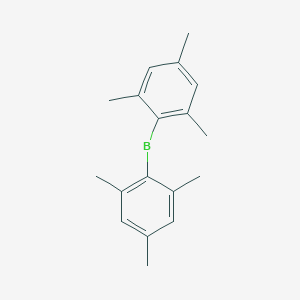

Structure

2D Structure

特性

CAS番号 |

51458-06-1 |

|---|---|

分子式 |

C18H22B |

分子量 |

249.2 g/mol |

InChI |

InChI=1S/C18H22B/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 |

InChIキー |

BCDSSSXUYLVMQY-UHFFFAOYSA-N |

正規SMILES |

[B](C1=C(C=C(C=C1C)C)C)C2=C(C=C(C=C2C)C)C |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Dimesitylborane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimesitylborane (Mes₂BH) is a sterically hindered organoborane that plays a significant role as a versatile reagent and building block in modern organic synthesis and materials science. The bulky mesityl (2,4,6-trimethylphenyl) groups confer unique stability and reactivity to the boron center, making it a valuable tool for a range of chemical transformations. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound and its derivatives, with a focus on experimental protocols and detailed data analysis.

Synthesis of this compound and its Precursors

The most common and practical route to this compound derivatives involves the use of dimesitylboron fluoride (B91410) (Mes₂BF) as a key precursor. This stable solid can be synthesized and subsequently converted to a variety of functionalized dimesitylboranes.

Synthesis of Dimesitylboron Fluoride (Mes₂BF)

A widely adopted method for the preparation of dimesitylboron fluoride involves the reaction of a mesityl Grignard reagent with boron trifluoride etherate.

Experimental Protocol:

-

Preparation of Mesitylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of 2-bromo-1,3,5-trimethylbenzene in diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is typically refluxed to ensure complete formation of the Grignard reagent.

-

Reaction with Boron Trifluoride Etherate: The Grignard solution is cooled in an ice bath, and boron trifluoride etherate is added dropwise with vigorous stirring. The reaction is exothermic and should be controlled carefully.

-

Work-up and Isolation: After the addition is complete, the reaction mixture is stirred at room temperature to ensure completion. The reaction is then quenched by the slow addition of aqueous acid (e.g., dilute HCl). The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield dimesitylboron fluoride as a solid.

Logical Workflow for the Synthesis of Dimesitylboron Fluoride:

Caption: Synthetic workflow for dimesitylboron fluoride.

Synthesis of this compound Derivatives

Dimesitylboron fluoride is a versatile precursor for the synthesis of various this compound derivatives. A common strategy involves the reaction of Mes₂BF with organolithium or other organometallic reagents.

General Experimental Protocol for the Synthesis of (4-bromophenyl)this compound (B3327778): [1]

-

Preparation of the Organolithium Reagent: A solution of 1,4-dibromobenzene (B42075) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon).[1] n-Butyllithium (n-BuLi) in hexanes is added dropwise, and the mixture is stirred for one hour at -78 °C to generate the monolithiated species.[1]

-

Reaction with Dimesitylboron Fluoride: A solution of dimesitylboron fluoride in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.[1]

-

Work-up and Isolation: The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with distilled water, and the organic solvent is removed by rotary evaporation. The resulting mixture is extracted with dichloromethane, and the combined organic layers are washed with water and dried over anhydrous magnesium sulfate.[1]

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using n-hexane as the eluent to afford (4-bromophenyl)this compound as a white solid.[1]

Experimental Workflow for a this compound Derivative:

Caption: Synthesis of a this compound derivative.

Characterization of this compound and its Derivatives

A combination of spectroscopic techniques is employed to characterize this compound and its derivatives, providing insights into their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the characterization of this compound compounds.

-

¹H NMR: The proton NMR spectrum of a this compound derivative typically shows characteristic signals for the mesityl groups. These include singlets for the para-methyl protons and the ortho-methyl protons, as well as a singlet for the aromatic protons of the mesityl rings. The chemical shifts of these protons can be influenced by the third substituent on the boron atom.

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule. Distinct signals are observed for the methyl carbons and the aromatic carbons of the mesityl groups. The carbon atom directly attached to the boron atom is often broad due to quadrupolar relaxation of the boron nucleus.

-

¹¹B NMR: Boron-11 NMR is particularly informative for boron-containing compounds. The chemical shift of the boron nucleus is sensitive to its coordination environment and the nature of the substituents. For tricoordinate this compound derivatives, the ¹¹B NMR signal is typically a broad singlet found in the downfield region of the spectrum.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds by providing a highly accurate mass measurement.

Physicochemical Properties

The physical properties of this compound and its derivatives are important for their handling, storage, and application.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | C₁₈H₂₃B | 249.2[2] | Not available |

| Dimesitylboron Fluoride | C₁₈H₂₂BF | 268.18[3] | 69-72[3] |

| (4-bromophenyl)this compound | C₂₄H₂₆BBr | 409.18 | 189-190[1] |

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound and its derivatives. The synthetic procedures, primarily revolving around the versatile precursor dimesitylboron fluoride, offer reliable methods for accessing a wide range of these valuable organoboranes. The characterization techniques outlined, with a strong emphasis on multinuclear NMR spectroscopy, are essential for confirming the identity and purity of these compounds. The data presented herein serves as a valuable resource for researchers and scientists working in the fields of organic synthesis, materials science, and drug development, enabling the effective utilization of this compound chemistry in their respective endeavors.

References

- 1. (Dimesityl)boron Benzodithiophenes: Synthesis, Electrochemical, Photophysical and Theoretical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C18H22B | CID 11952498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 436-59-9 CAS MSDS (DIMESITYLBORON FLUORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Dimesitylborane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimesitylborane, a sterically hindered organoborane, has garnered significant interest in the fields of organic synthesis and materials science. Its unique electronic and steric properties, arising from the two bulky mesityl (2,4,6-trimethylphenyl) groups attached to a boron atom, render it a valuable reagent and building block. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its synthesis, characterization, and reactivity. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development exploring the potential of this versatile molecule.

Physical and Chemical Properties

While experimental data for this compound is not as extensively documented as for some of its derivatives, its properties can be inferred from related compounds and computational data.

Table 1: Physical and Chemical Properties of this compound and a Related Compound

| Property | This compound (Computed/Inferred) | Dimesitylboron Fluoride (B91410) (Experimental) |

| Molecular Formula | C₁₈H₂₃B | C₁₈H₂₂BF |

| Molecular Weight | 249.2 g/mol [1] | 268.18 g/mol [2] |

| Physical State | Solid (inferred) | Solid[2] |

| Melting Point | Not available | 69-72 °C[2][3] |

| Boiling Point | Not available | 129 °C @ 0.5 mmHg[3] / 364.2 °C @ 760 mmHg |

| Solubility | Soluble in nonpolar organic solvents (inferred) | Soluble in acetone (B3395972) and ether[3] |

| Stability | Sensitive to air and moisture (inferred) |

Synthesis and Characterization

The synthesis of this compound and its derivatives often involves the reaction of a suitable boron source with a mesityl organometallic reagent.

Experimental Protocols

Synthesis of Dimesitylboron Fluoride (a precursor to this compound):

A common precursor for this compound derivatives is dimesitylboron fluoride. A general procedure for its synthesis involves the reaction of boron trifluoride etherate with mesitylmagnesium bromide (a Grignard reagent) or mesityllithium (B1247292) (an organolithium reagent)[4][5][6].

-

Materials:

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Mesityl bromide

-

Magnesium turnings or n-butyllithium

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

-

Procedure (Grignard Method):

-

Prepare mesitylmagnesium bromide by reacting mesityl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of boron trifluoride etherate in diethyl ether to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or distillation under reduced pressure to yield dimesitylboron fluoride.

-

General Notes on Handling: All operations should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques due to the sensitivity of organoboranes to air and moisture. Anhydrous solvents are crucial for the success of the reaction.

Spectroscopic Characterization

The characterization of this compound and its derivatives relies heavily on nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹¹B NMR.

-

¹H NMR Spectroscopy: The proton NMR spectrum of a dimesitylboryl group will typically show characteristic signals for the aromatic protons of the mesityl groups and the methyl protons. The aromatic protons usually appear as singlets due to the substitution pattern, and the methyl protons will also give rise to distinct singlets[7].

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework. The signals for the aromatic carbons and the methyl carbons of the mesityl groups can be assigned based on their chemical shifts[7][8][9].

-

¹¹B NMR Spectroscopy: Boron-11 NMR is a powerful tool for characterizing boron-containing compounds. The chemical shift of the boron atom is highly sensitive to its coordination environment and the substituents attached to it. For a tri-coordinate borane (B79455) like this compound, the ¹¹B NMR signal is expected to appear in a specific downfield region[10][11][12].

Chemical Reactivity

This compound's reactivity is dominated by the electron-deficient nature of the boron atom, making it a potent Lewis acid. The bulky mesityl groups, however, play a crucial role in moderating its reactivity and providing steric protection.

Hydroboration Reactions

This compound can be used as a hydroborating agent, although its steric bulk influences its reactivity and selectivity. Hydroboration is the addition of a boron-hydrogen bond across a double or triple bond.

-

Reaction with Alkenes and Alkynes: this compound can add to alkenes and alkynes, with the boron atom typically adding to the less sterically hindered carbon atom (anti-Markovnikov addition)[13][14][15][16][17]. The resulting organoborane can then be oxidized (e.g., with hydrogen peroxide and a base) to afford an alcohol or carbonyl compound[13][14][15][16][17]. The steric hindrance of this compound can lead to high regioselectivity in the hydroboration of unsymmetrical alkenes and alkynes.

Caption: Hydroboration-Oxidation of an alkene using this compound.

Lewis Acidity and Frustrated Lewis Pairs

The electron-deficient boron center in this compound makes it a strong Lewis acid. However, the steric bulk of the mesityl groups can prevent the formation of classical Lewis acid-base adducts with bulky Lewis bases. This leads to the formation of "Frustrated Lewis Pairs" (FLPs)[18][19][20][21][22].

-

Activation of Small Molecules: FLPs involving this compound and a sterically hindered phosphine, for example, can cooperatively activate a variety of small molecules, such as dihydrogen (H₂), carbon dioxide (CO₂), and nitrous oxide (N₂O). This reactivity has significant implications for catalysis and the development of metal-free hydrogenation and other transformations.

Caption: Activation of dihydrogen by a this compound-based Frustrated Lewis Pair.

Applications in Drug Development

While this compound itself is not a therapeutic agent, the unique reactivity of boron-containing compounds, in general, has made them an important class of molecules in drug discovery and development[23][24][25]. The ability of the boron atom to form reversible covalent bonds with biological targets is a key feature that has been exploited in the design of enzyme inhibitors.

-

Potential as Scaffolds and Intermediates: The dimesitylboryl group can be incorporated into larger molecules to modulate their electronic properties, lipophilicity, and steric profile. Its use as a synthetic intermediate allows for the introduction of boron into complex molecular architectures, which can then be further functionalized. The principles of Lewis acidity and frustrated Lewis pair chemistry demonstrated by this compound can also inspire the design of novel catalysts and reagents for pharmaceutical synthesis.

Conclusion

This compound is a fascinating molecule with a rich and diverse chemistry. Its sterically encumbered yet highly Lewis acidic nature makes it a valuable tool in organic synthesis, particularly in hydroboration reactions and the burgeoning field of frustrated Lewis pair chemistry. While direct applications in drug development are still emerging, the fundamental principles of its reactivity provide a strong foundation for the design of novel boron-containing pharmaceuticals and synthetic methodologies. Further research into the properties and applications of this compound is sure to uncover even more of its potential.

References

- 1. This compound | C18H22B | CID 11952498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dimesitylboron fluoride 90 436-59-9 [sigmaaldrich.com]

- 3. 436-59-9 CAS MSDS (DIMESITYLBORON FLUORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. homepages.bluffton.edu [homepages.bluffton.edu]

- 5. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. rsc.org [rsc.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. compoundchem.com [compoundchem.com]

- 10. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 12. Boron NMR [chem.ch.huji.ac.il]

- 13. youtube.com [youtube.com]

- 14. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 18. An Ethylene-Bridged Phosphane/Borane Frustrated Lewis Pair Featuring the -B(Fxyl)2 Lewis Acid Component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. d-nb.info [d-nb.info]

- 20. Exploring the Reactivity of B‐Connected Carboranylphosphines in Frustrated Lewis Pair Chemistry: A New Frame for a Classic System - PMC [pmc.ncbi.nlm.nih.gov]

- 21. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 22. Probing site cooperativity of frustrated phosphine/borane Lewis pairs by a polymerization study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Boron Chemistry for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

Dimesitylborane: A Comprehensive Technical Analysis of its Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimesitylborane [(Mes)₂BH], a sterically hindered organoborane, serves as a pivotal building block in synthetic chemistry and materials science. This technical guide provides an in-depth analysis of the structure and bonding of this compound and its derivatives. Through a compilation of crystallographic and spectroscopic data from closely related analogs, alongside detailed experimental protocols and a computational analysis of its electronic structure, this document offers a comprehensive resource for professionals in research and drug development.

Molecular Structure

Table 1: Structural Data for this compound Analogs

| Parameter | bis(mesityl)(pyrrol-1-yl)borane[1] |

| Bond Lengths (Å) | |

| B-N | 1.44125(15) |

| B-C(mesityl) | ~1.58 (typical) |

| C-C (aromatic) | 1.39-1.41 |

| **Bond Angles (°) ** | |

| C-B-C | ~120 (trigonal planar) |

| C-B-N | ~120 (trigonal planar) |

| Dihedral angle between mesityl rings | 77.14(4) |

Note: The B-C(mesityl) bond length is an approximate value based on typical organoborane structures.

Synthesis and Characterization

The synthesis of this compound and its derivatives typically involves the reaction of a suitable mesityl-lithium or Grignard reagent with a boron halide. The following protocols are representative of the synthesis of dimesitylboranyl compounds.

General Synthesis of Aryldimesitylboranes

This procedure is adapted from the synthesis of this compound-substituted phenylcarbazoles and benzodithiophenes.[2][3]

Experimental Workflow

Figure 1: General workflow for the synthesis of aryldimesitylboranes.

Protocol:

-

Preparation of the Aryl Anion: To a solution of the aryl halide (1.0 eq.) in anhydrous diethyl ether or THF at -78 °C under an inert atmosphere, a solution of n-butyllithium (1.1 eq.) in hexanes is added dropwise. The reaction mixture is stirred at this temperature for 1-2 hours.

-

Reaction with Dimesitylboron Fluoride: A solution of dimesitylboron fluoride (1.2 eq.) in anhydrous diethyl ether or THF is then added dropwise to the freshly prepared aryl lithium solution at -78 °C. The reaction is allowed to warm to room temperature and stirred overnight.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate (B1210297) as the eluent to afford the desired arylthis compound.

Characterization

Characterization of this compound derivatives relies on a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for this compound Derivatives

| Technique | Nucleus | Typical Chemical Shift (ppm) | Reference |

| NMR | ¹H | 6.8 (s, 4H, Mes-CH), 2.3 (s, 6H, p-CH₃), 2.0 (s, 12H, o-CH₃) | [4] |

| NMR | ¹³C | 140-145 (B-C), 128-130 (Mes-CH), 21-24 (Mes-CH₃) | [4] |

| NMR | ¹¹B | +60 to +80 (broad singlet) | [4] |

Note: The chemical shifts are for a generic arylthis compound and may vary depending on the specific aryl substituent.

Bonding Analysis

The bonding in this compound is characterized by the trigonal planar geometry around the boron atom, which is sp² hybridized. The vacant p-orbital on the boron atom makes it a Lewis acid, capable of accepting electron density from Lewis bases.

Molecular Orbital (MO) Analysis

A computational analysis using Density Functional Theory (DFT) can provide insights into the electronic structure and bonding of this compound. The Highest Occupied Molecular Orbital (HOMO) is typically localized on the π-system of the mesityl rings, while the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly the vacant p-orbital on the boron atom. This HOMO-LUMO distribution is characteristic of many triarylboranes and is responsible for their interesting photophysical properties.[3]

Figure 2: Simplified molecular orbital diagram for this compound.

The steric bulk of the two mesityl groups plays a crucial role in the reactivity and stability of this compound. The ortho-methyl groups on the mesityl rings shield the boron center from nucleophilic attack, thereby increasing its stability compared to less hindered boranes.

Conclusion

This compound is a versatile and sterically demanding organoboron compound with a rich chemistry. While the specific structural data for the parent hydride remains elusive in the common literature, analysis of its derivatives provides a clear picture of its structural and electronic properties. The synthetic protocols, spectroscopic signatures, and bonding analysis presented in this guide offer a valuable resource for researchers exploring the application of this compound in various fields, including catalysis, materials science, and drug development.

References

- 1. Crystal structure of bis(mesityl)(pyrrol-1-yl)borane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of this compound-substituted phenylcarbazoles as bipolar host materials and the variation of the green PHOLED performance with the substituent position of the boron atom - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. (Dimesityl)boron Benzodithiophenes: Synthesis, Electrochemical, Photophysical and Theoretical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

The Discovery and Enduring Legacy of Dimesitylborane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimesitylborane, a sterically hindered organoborane, has carved a significant niche in synthetic chemistry and materials science since its initial development. This whitepaper provides an in-depth technical guide to the discovery, history, and core chemical properties of this compound. It details the seminal synthetic protocols and presents key quantitative data, including spectroscopic and crystallographic parameters. Furthermore, this document explores the fundamental reactivity of this compound, particularly its role as a Lewis acid and its utility in hydroboration reactions, offering a valuable resource for researchers leveraging this versatile reagent in contemporary chemical research and drug development.

Discovery and History

The story of this compound is intrinsically linked to the pioneering work on sterically hindered organoboranes. While the exact first synthesis of the parent this compound (Mes₂BH) is not definitively documented in a single seminal paper, its development can be traced through the exploration of related dimesitylboron compounds. A crucial precursor, dimesitylboron fluoride (B91410) (Mes₂BF), was synthesized as early as 1957 by H.C. Brown and V.H. Dodson during their extensive investigations into organoborane chemistry.

A significant milestone in the broader understanding and synthetic utility of the dimesitylboron moiety came with the work of J.C. Doty, P.J. Grisdale, M.E. Glogowski, and J.L.R. Williams in 1972. Their research on the synthesis and fluorescent properties of dimesityl-phenylboranes provided key insights into the preparation and characteristics of compounds containing the dimesitylboron core. The synthesis of this compound itself is often achieved through the reduction of dimesitylboron fluoride, a method that has been refined over the years and is now a standard procedure in many synthetic laboratories. The bulky mesityl groups (2,4,6-trimethylphenyl) are a defining feature of this compound, imparting unique steric and electronic properties that have driven its application in various fields.

Physicochemical and Spectroscopic Data

This compound is a white, crystalline solid that is sensitive to air and moisture. Its key physicochemical and spectroscopic data are summarized in the tables below.

| Property | Value |

| Chemical Formula | C₁₈H₂₃B |

| Molar Mass | 250.19 g/mol |

| Appearance | White crystalline solid |

| CAS Number | 51458-06-1 |

| Spectroscopic Data | Value (Typical) |

| ¹¹B NMR Chemical Shift (δ) | ~ +70 to +80 ppm (broad singlet) |

| ¹H NMR Chemical Shift (δ) | Mesityl Protons: ~6.8 ppm (s), Methyl Protons: ~2.3 ppm (s), ~2.1 ppm (s) |

Experimental Protocols

Synthesis of Dimesitylboron Fluoride (Mes₂BF)

Dimesitylboron fluoride serves as a common precursor to this compound. A general synthetic protocol is as follows:

Materials:

-

Mesitylmagnesium bromide (MesMgBr) solution in THF

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous diethyl ether or THF

-

Standard Schlenk line and glassware

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), a solution of MesMgBr in anhydrous THF is prepared.

-

The Grignard solution is cooled to 0 °C in an ice bath.

-

Boron trifluoride diethyl etherate is added dropwise to the stirred Grignard solution. A 2:1 molar ratio of MesMgBr to BF₃·OEt₂ is typically used.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude dimesitylboron fluoride.

-

The product can be purified by crystallization or distillation under reduced pressure.

Synthesis of this compound (Mes₂BH)

The reduction of dimesitylboron fluoride is a common route to this compound.

Materials:

-

Dimesitylboron fluoride (Mes₂BF)

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H))

-

Anhydrous diethyl ether or THF

-

Standard Schlenk line and glassware

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, a solution of dimesitylboron fluoride in anhydrous diethyl ether or THF is prepared.

-

The solution is cooled to 0 °C.

-

A solution or slurry of the reducing agent in the same solvent is added dropwise to the stirred solution of Mes₂BF.

-

The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature.

-

The reaction is carefully quenched with a minimal amount of water or a dilute acid solution.

-

The resulting mixture is filtered to remove inorganic salts.

-

The filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.

-

Further purification can be achieved by crystallization from a suitable solvent like pentane (B18724) or hexane.

Key Reactions and Applications

Lewis Acidity and Adduct Formation

The boron atom in this compound possesses a vacant p-orbital, making it a potent Lewis acid. However, the bulky mesityl groups sterically hinder the boron center, influencing its reactivity. It readily forms adducts with a variety of Lewis bases, such as amines, phosphines, and ethers. This interaction is a fundamental aspect of its chemistry and is crucial for its use as a catalyst and in frustrated Lewis pair (FLP) chemistry.

Hydroboration Reactions

This compound is a highly regioselective hydroborating agent. The steric bulk of the mesityl groups directs the addition of the B-H bond to the less sterically hindered carbon atom of an alkene or alkyne. This "anti-Markovnikov" addition is a powerful tool in organic synthesis for the preparation of alcohols and other functional groups with high control over regiochemistry.

Conclusion

This compound, born from the foundational explorations of organoborane chemistry, has evolved into an indispensable tool for synthetic chemists. Its unique steric and electronic properties, conferred by the bulky mesityl groups, enable highly selective transformations, particularly in Lewis acid-base chemistry and hydroboration reactions. The historical development and the detailed experimental protocols provided in this whitepaper offer a comprehensive resource for researchers seeking to harness the full potential of this remarkable reagent in their scientific endeavors, from fundamental research to the development of novel therapeutics and advanced materials.

The Electronic Landscape of Dimesitylborane Derivatives: A Technical Guide

Introduction: Dimesitylborane (BMes₂) derivatives are a class of organoboron compounds that have garnered significant attention from the scientific community, particularly in the fields of materials science and optoelectronics. The core of their utility lies in the unique electronic nature of the three-coordinate boron atom. Possessing a vacant pz-orbital, the boron center acts as a potent π-electron acceptor (Lewis acid).[1][2] When integrated into a conjugated organic framework, this feature facilitates strong p-π interactions, leading to significant delocalization and a profound influence on the molecule's electronic properties.[1] The bulky mesityl groups provide steric protection, enhancing the stability of these otherwise reactive compounds.[3] This guide provides an in-depth overview of the key electronic properties of this compound derivatives, details the experimental protocols for their characterization, and explores the structure-property relationships that govern their function.

Core Electronic & Photophysical Properties

The electronic behavior of this compound derivatives is primarily defined by their frontier molecular orbitals (HOMO and LUMO), photophysical responses (absorption and emission), and electrochemical stability. These properties are critical for their application in electronic devices like Organic Light-Emitting Diodes (OLEDs), where they often serve as efficient electron transport or emissive materials.[1][4]

A notable example involves the functionalization of benzodithiophene (BDT), a rigid and electron-rich heterocycle, with one or two dimesitylboryl groups.[1] This substitution dramatically alters the electronic landscape of the parent molecule. The introduction of the electron-accepting BMes₂ group significantly lowers the LUMO energy level.[1] For instance, adding one dimesitylboryl group to a linear BDT core can reduce the LUMO level by approximately 0.5 eV, while adding a second group can double that reduction to nearly 1.0 eV.[1] This LUMO lowering is a key characteristic, making these materials promising candidates for electron-transport materials in organic electronics.[1][5]

Quantitative Data Summary

The following tables summarize the key electronic and photophysical data for a series of this compound-functionalized benzodithiophene derivatives as reported in the literature.

Table 1: Electrochemical and Energy Level Data for this compound-Benzodithiophene Derivatives. [1]

| Compound | Core Structure | No. of BMes₂ Groups | HOMO (eV) | LUMO (eV) | E_g (eV) |

| 1 | Linear BDT | 1 | -5.40 | -2.35 | 3.05 |

| 2 | Linear BDT | 2 | -5.74 | -2.84 | 2.90 |

| 3 | Angular BDT | 1 | -5.63 | -2.48 | 3.15 |

| 4 | Angular BDT | 2 | -6.00 | -2.97 | 3.03 |

Data obtained from cyclic voltammetry measurements in DCM.[1]

Table 2: Photophysical Properties of this compound-Benzodithiophene Derivatives. [5]

| Compound | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | PLQY (Φ_F) |

| 1 | 363 | 425 | 62 | < 0.01 |

| 2 | 385 | 446 | 61 | 0.21 |

| 3 | 338 | 450 | 112 | < 0.01 |

| 4 | 358 | 455 | 97 | 0.56 |

Optical properties measured in DCM solution.[5] Symmetrical disubstitution with two boryl groups leads to the highest photoluminescence yields.[1][5]

Structure-Property Relationships

The electronic properties of aryldimesitylboranes can be systematically tuned by introducing substituents on the aryl framework. This principle allows for the rational design of materials with tailored energy levels for specific applications. A Density Functional Theory (DFT) study on substituted aryldimesityl boranes demonstrated a clear correlation:

-

Electron-releasing substituents (e.g., -NH₂, -OH) increase the LUMO energy levels.[2][3]

-

Electron-withdrawing substituents (e.g., -NO₂, -CN) decrease the LUMO energy levels.[2][3]

This relationship is crucial for designing efficient electron transport materials, where a low LUMO energy is often required.[2] The mesityl rings typically act as the donor component, while the phenylene ring and the boron atom function as the acceptor part of the system.[2]

Experimental Protocols

The characterization of this compound derivatives relies on a suite of standardized electrochemical and spectroscopic techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is employed to investigate the electrochemical features of the compounds and to determine the HOMO and LUMO energy levels.[1]

-

Instrumentation: A standard three-electrode cell is used.[6]

-

Working Electrode: Glassy Carbon (GC) electrode.[5]

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl).

-

Counter Electrode: Platinum (Pt) wire.[7]

-

Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF).[1]

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP).[1]

-

Procedure:

-

The solution of the sample in the chosen solvent with the supporting electrolyte is prepared.

-

The solution is deoxygenated by bubbling with an inert gas (e.g., Nitrogen or Argon) for approximately 10-15 minutes prior to the measurement.[6]

-

The potential is scanned at a set rate (e.g., 0.1-0.2 V/s).[5][6]

-

The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is typically used as an internal standard for calibration.

-

The HOMO and LUMO energy levels are calculated from the onset potentials of the oxidation and reduction peaks, respectively, relative to the Fc/Fc⁺ standard.

-

UV-Visible (UV-Vis) Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light, providing insights into its electronic transitions.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Solvent: Spectroscopic grade solvents such as Dichloromethane (DCM), Toluene, or Hexane are used.[5][8]

-

Procedure:

-

A dilute solution of the compound (e.g., ~10⁻⁵ M) is prepared in the chosen solvent.[8]

-

The solution is placed in a quartz cuvette.

-

A baseline spectrum of the pure solvent is recorded.

-

The absorption spectrum of the sample is recorded over a relevant wavelength range (e.g., 250-800 nm). The peak maxima (λ_abs) correspond to the electronic transitions.

-

Fluorescence Spectroscopy

This technique measures the emission of light from a molecule after it has absorbed light, providing data on the emission wavelength (λ_em) and the photoluminescence quantum yield (PLQY or Φ_F).

-

Instrumentation: A spectrofluorometer.

-

Sample Preparation: Solutions are typically prepared at a low concentration (e.g., 2x10⁻⁵ M) in air-saturated or nitrogen-saturated solvents to measure fluorescence.[1]

-

Procedure:

-

The absorption spectrum is first measured to determine the optimal excitation wavelength (usually the λ_abs).

-

The sample is excited at this wavelength, and the emission spectrum is recorded.

-

The Photoluminescence Quantum Yield (PLQY) is determined using a relative method, where the emission of the sample is compared to that of a well-characterized standard with a known quantum yield (e.g., Rhodamine B or 9,10-diphenylanthracene).[9]

-

Application in Organic Electronics: OLEDs

The unique electronic properties of this compound derivatives, particularly their low-lying LUMO levels and good charge transport capabilities, make them excellent candidates for use in OLEDs.[4] They are often employed as either the host material in the emissive layer or as a dedicated electron-transport material (ETM) to facilitate efficient injection and transport of electrons from the cathode to the emissive layer.[1][4]

References

- 1. (Dimesityl)boron Benzodithiophenes: Synthesis, Electrochemical, Photophysical and Theoretical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound as Electron Accepting Unit in High Performance Yellow Single‐Layer Phosphorescent Organic Light Emitting Diode - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 7. researchgate.net [researchgate.net]

- 8. Regioisomers containing triarylboron-based motifs as multi-functional photoluminescent materials: from dual-mode delayed emission to pH-switchable roo ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05656F [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

Spectroscopic Profile of Dimesitylborane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Dimesitylborane (Mes₂BH), a sterically hindered organoborane of significant interest in synthetic chemistry and materials science. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable insights for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound. The following tables summarize the key chemical shifts for ¹H, ¹³C, and ¹¹B nuclei.

Data Presentation

| Nucleus | Chemical Shift (δ) [ppm] | Solvent | Reference |

| ¹H | Data not available in search results | - | - |

| ¹³C | Data not available in search results | - | - |

| ¹¹B | Data not available in search results | - | - |

Note: While specific data for the parent this compound (Mes₂BH) was not explicitly found in the provided search results, data for closely related dimesitylboron compounds provide an expected range for the ¹¹B NMR chemical shift. For instance, dimesitylboryl derivatives often exhibit broad signals in the downfield region of the ¹¹B NMR spectrum. Tricoordinate boranes generally appear at lower fields.[1][2][3]

Experimental Protocols

A general procedure for obtaining NMR spectra of air-sensitive organoboron compounds like this compound is as follows:

-

Sample Preparation: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. The sample (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆, THF-d₈) that has been thoroughly dried and degassed.[4]

-

NMR Tube: The solution is transferred to a dry NMR tube, which is then sealed with a cap under the inert atmosphere. For ¹¹B NMR, quartz NMR tubes are recommended to avoid background signals from borosilicate glass.[2]

-

Instrumentation: Spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR.

-

Referencing: Chemical shifts for ¹H and ¹³C NMR are commonly referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS). For ¹¹B NMR, an external standard such as boron trifluoride etherate (BF₃·OEt₂) is used.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying functional groups. For this compound, the most characteristic absorption is that of the Boron-Hydride (B-H) stretching vibration.

Data Presentation

| Functional Group | **Vibrational Frequency (cm⁻¹) ** | Intensity |

| B-H stretch | ~2400 | Medium |

Note: The B-H stretching frequency in boranes typically appears around 2400 cm⁻¹.[6] For comparison, the IR spectrum of a dimesitylboron chloride derivative (Mes₂BCl) showed a BH₂Cl stretch at 2312 cm⁻¹.[7] The exact position of the B-H stretch in this compound may vary slightly depending on the physical state of the sample (solid, liquid, or gas).

Experimental Protocol

-

Sample Preparation: For solid samples, a KBr pellet or a Nujol mull can be prepared in an inert atmosphere. For liquid samples or solutions, a thin film can be prepared between two salt plates (e.g., NaCl or KBr) in a glovebox.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or the solvent is recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Data Presentation

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Data not available in search results | Data not available in search results | Data not available in search results |

Note: While specific UV-Vis data for this compound was not found, dimesitylboryl-substituted aromatic compounds exhibit absorption maxima that are dependent on the extent of conjugation in the molecule.[8][9] It is expected that this compound itself would have absorptions in the UV region.

Experimental Protocol

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-grade solvent (e.g., cyclohexane, THF, dichloromethane). The concentration is chosen to give an absorbance reading between 0.1 and 1.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: A quartz cuvette is filled with the sample solution, and another is filled with the pure solvent to serve as a reference. The absorption spectrum is then recorded over a suitable wavelength range (e.g., 200-800 nm).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 2. Boron NMR [chem.ch.huji.ac.il]

- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. Infrared Spectrometry [www2.chemistry.msu.edu]

- 7. (Dimesityl)boron Benzodithiophenes: Synthesis, Electrochemical, Photophysical and Theoretical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Dimesitylborane Monomer-Dimer Equilibrium

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the monomer-dimer equilibrium of dimesitylborane (Mes₂BH). It details the thermodynamic parameters governing the equilibrium, the experimental protocols used for its characterization, and the structural nature of the species involved.

Introduction to this compound Equilibrium

This compound (Mes₂BH) is a sterically hindered organoborane that exhibits a fascinating and well-characterized monomer-dimer equilibrium in solution.[1] While it exists as a stable dimer, [(Mes₂BH)₂], in the solid state, dissolution in a solvent initiates a reversible dissociation into its monomeric form.[1] This equilibrium is critical as the monomer is typically the reactive species in hydroboration and other reactions. Understanding the thermodynamics and kinetics of this equilibrium is paramount for controlling reaction outcomes and for the rational design of new chemical processes.

The equilibrium is governed by the principles of thermodynamics, where the balance between the monomeric and dimeric states is influenced by factors such as concentration, temperature, and the nature of the solvent. The dissociation process is endothermic, meaning that an increase in temperature shifts the equilibrium toward the monomeric form.

Quantitative and Thermodynamic Data

The monomer-dimer equilibrium has been quantitatively investigated, primarily through variable temperature and variable concentration multinuclear NMR spectroscopy.[1] The key thermodynamic parameters for the dissociation of the this compound dimer in solution have been determined and are summarized below.

| Parameter | Symbol | Value | Units |

| Dissociation Constant | Kdiss | (3.2 ± 0.4) × 10⁻³ | M |

| Enthalpy of Dissociation | ΔH | 70 | kJ mol⁻¹ |

| Entropy of Dissociation | ΔS | 212 | J K⁻¹mol⁻¹ |

| Table 1: Thermodynamic data for the this compound dimer dissociation. Data obtained from solution-state NMR studies.[1] |

A positive enthalpy of dissociation (ΔH) confirms that the process is endothermic, requiring energy to break the B-H-B bridging bonds of the dimer. The positive entropy change (ΔS) reflects the increase in disorder as one molecule of the dimer dissociates into two monomer molecules.[1]

Experimental Protocols

The study of the this compound equilibrium involves a multi-faceted approach, combining synthesis, spectroscopic analysis, structural determination, and computational modeling.

Synthesis of this compound

While various synthetic routes exist for this compound and its derivatives, a common approach involves the reaction of a mesityl-containing organometallic reagent with a suitable boron source. For instance, the reaction of mesitylmagnesium bromide with boron trifluoride etherate can be used, followed by reduction. The resulting this compound is typically isolated as the dimeric solid. Purification is generally achieved by recrystallization.

Equilibrium Characterization Methods

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the cornerstone technique for studying this equilibrium in solution.[1]

-

Principle: The boron atom in the monomer (three-coordinate) and the dimer (four-coordinate) exist in different chemical environments, leading to distinct signals in the ¹¹B NMR spectrum.[2] Borane dimers typically show resonances at a higher field (more shielded) compared to their corresponding monomers.[2]

-

Protocol:

-

Sample Preparation: A series of solutions of this compound dimer of known concentrations are prepared in an appropriate deuterated solvent (e.g., toluene-d₈). Quartz NMR tubes are preferred to avoid broad signals from borosilicate glass.[3]

-

Variable Temperature (VT) ¹¹B NMR: Spectra are acquired over a range of temperatures. As the temperature increases, the equilibrium shifts towards the monomer, and the relative integral of the monomer signal increases.

-

Data Analysis: At each temperature, the ratio of monomer to dimer is determined by integrating the respective signals in the ¹¹B NMR spectrum.

-

Calculation of Kdiss: The dissociation constant (Kdiss) is calculated at each temperature using the equation: Kdiss = [Monomer]² / [Dimer].

-

Thermodynamic Parameters: The enthalpy (ΔH) and entropy (ΔS) of dissociation are determined from a van't Hoff plot (ln(Kdiss) vs. 1/T), where the slope is -ΔH/R and the intercept is ΔS/R.

-

3.2.2 X-ray and Neutron Diffraction These techniques are essential for unambiguously determining the solid-state structure of the dimer.

-

Single-Crystal X-ray Diffraction: This method provides the overall molecular structure of the dimer, including B-B distances and the geometry around the boron atoms.[1]

-

Single-Crystal Neutron Diffraction: This technique is uniquely powerful for accurately locating the positions of hydrogen atoms. For this compound dimer, neutron diffraction was used to precisely determine the B-H bond lengths and the H-B-H bond angle of the bridging hydrogen atoms, confirming the diborane-like structure.[1]

3.2.3 Computational Modeling Theoretical calculations are employed to complement experimental findings.

-

Methodology: Ab initio and Density Functional Theory (DFT) methods are used to calculate the gas-phase structures and energies of both the monomer and the dimer.[1][4]

-

Application: These calculations can predict geometries, vibrational frequencies, and thermodynamic stabilities, providing a theoretical framework to support the experimental data. Calculated ¹¹B NMR chemical shifts can also be compared with experimental values to aid in spectral assignment.[1]

Conclusion

The this compound monomer-dimer equilibrium is a well-defined system that serves as a model for understanding the behavior of sterically encumbered boranes. The combination of multinuclear NMR spectroscopy for solution-state analysis and diffraction methods for solid-state characterization provides a complete picture of the species involved.[1] The quantitative thermodynamic data derived from these studies are essential for predicting the state of this compound under various reaction conditions, enabling its effective use in synthesis and materials science. This comprehensive approach, supported by computational chemistry, exemplifies a robust strategy for the characterization of dynamic chemical equilibria.

References

Dimesitylborane: A Technical Guide to Solubility and Stability in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimesitylborane ((Mes)₂BH) is a sterically hindered organoborane reagent widely utilized in organic synthesis, particularly in hydroboration reactions. Its efficacy and the reproducibility of experimental results are intrinsically linked to its solubility and stability in the chosen solvent system. This technical guide provides a comprehensive overview of the known solubility characteristics and stability considerations for this compound in common organic solvents. Due to a lack of publicly available quantitative solubility data, this document emphasizes detailed experimental protocols for determining these parameters in a laboratory setting. Methodologies for assessing stability and potential decomposition pathways are also discussed, providing researchers with the necessary tools to ensure the quality and reliability of their work with this versatile reagent.

Introduction

This compound is valued in organic chemistry for its unique reactivity and selectivity, which are largely attributed to the bulky mesityl (2,4,6-trimethylphenyl) groups attached to the boron center. These groups provide significant steric hindrance, which not only influences its reaction pathways but also enhances its stability compared to less substituted boranes.[1][2] Despite its widespread use, specific quantitative data on the solubility of this compound in various organic solvents remains largely unpublished. This guide aims to bridge this gap by providing qualitative insights gleaned from the existing literature and, more importantly, by presenting robust experimental protocols for researchers to determine these critical parameters.

Core Concepts: Solubility and Stability

Factors Influencing Solubility

The solubility of this compound is primarily governed by the principle of "like dissolves like." As a nonpolar molecule, it is expected to exhibit better solubility in nonpolar and weakly polar aprotic solvents. The presence of the aromatic mesityl groups also contributes to its solubility in aromatic solvents through π-π stacking interactions.

Factors Influencing Stability

This compound is known to be sensitive to air and moisture.[3][4] Its stability in solution is influenced by several factors:

-

Atmosphere: Exposure to oxygen can lead to oxidation of the B-H bond.

-

Moisture: Hydrolysis of the B-H and B-C bonds can occur in the presence of water.

-

Temperature: Elevated temperatures can accelerate decomposition.

-

Light: Photochemical decomposition may occur, although this is less commonly reported for this compound itself compared to some of its derivatives.

-

Solvent: The choice of solvent can influence the rate of decomposition. Protic solvents are generally incompatible.

In solution, this compound exists in a monomer-dimer equilibrium.[5] This equilibrium can be influenced by concentration and temperature, which can in turn affect its reactivity.

Solubility of this compound

Qualitative Solubility Overview

| Solvent Class | Examples | Qualitative Solubility |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Commonly used as a reaction solvent, suggesting good solubility. |

| Aromatic Hydrocarbons | Benzene, Toluene | Frequently used in syntheses involving this compound. |

| Chlorinated Solvents | Chloroform (CHCl₃), Dichloromethane (DCM) | Often employed for reactions and spectroscopic analysis.[4] |

| Aliphatic Hydrocarbons | Hexanes, Pentane | Likely to have lower solubility compared to aromatic or etheric solvents. |

| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF) | Compatibility and stability should be experimentally verified. |

| Protic Solvents | Water, Alcohols | Incompatible due to rapid decomposition. |

Experimental Protocol for Quantitative Solubility Determination

This protocol outlines a gravimetric method for determining the solubility of this compound in a given organic solvent under an inert atmosphere.

3.2.1. Materials and Equipment

-

This compound (solid)

-

Anhydrous, degassed organic solvent of interest

-

Schlenk flasks or glovebox

-

Syringes and cannulas

-

Filter cannula or syringe filter (PTFE, 0.2 µm)

-

Pre-weighed vials

-

Analytical balance

-

Stir plate and stir bar

-

Constant temperature bath

3.2.2. Procedure

-

Preparation: All glassware must be rigorously dried in an oven and cooled under a stream of inert gas (e.g., argon or nitrogen). All solvent transfers should be performed using Schlenk techniques or within a glovebox.[6][7]

-

Sample Preparation: In an inert atmosphere, add an excess of solid this compound to a known volume of the anhydrous, degassed solvent in a Schlenk flask equipped with a stir bar. The use of a significant excess ensures that a saturated solution is formed.

-

Equilibration: Seal the flask and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C). Stir the suspension vigorously for a sufficient time to ensure equilibrium is reached (a minimum of 24 hours is recommended).

-

Sample Withdrawal: After equilibration, stop stirring and allow the excess solid to settle. Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe via a filter cannula to remove any suspended solids.

-

Gravimetric Analysis: Transfer the filtered solution into a pre-weighed, dry vial under an inert atmosphere. Record the exact volume of the solution transferred.

-

Solvent Evaporation: Remove the solvent from the vial under high vacuum. Ensure all solvent is removed by drying to a constant weight.

-

Calculation: Weigh the vial containing the dried this compound residue. The solubility can be calculated as follows:

Solubility (g/L) = (Weight of residue (g)) / (Volume of solution withdrawn (L))

Solubility (mol/L) = (Weight of residue (g) / Molar mass of this compound) / (Volume of solution withdrawn (L))

3.2.3. Data Presentation

The determined solubility data should be presented in a clear, tabular format.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| e.g., THF | 25 | Calculated Value | Calculated Value |

| e.g., Toluene | 25 | Calculated Value | Calculated Value |

| e.g., Hexane | 25 | Calculated Value | Calculated Value |

Stability of this compound in Solution

General Stability Considerations

The primary degradation pathways for this compound in solution involve reaction with atmospheric oxygen and moisture. The bulky mesityl groups provide kinetic stability, but proper handling under an inert atmosphere is crucial for preventing decomposition.[1][2]

Experimental Protocol for Stability Assessment using NMR Spectroscopy

This protocol describes a method to monitor the stability of this compound in an organic solvent over time using Nuclear Magnetic Resonance (NMR) spectroscopy. ¹¹B NMR is particularly useful for observing changes in the boron environment.

4.2.1. Materials and Equipment

-

This compound

-

Anhydrous, degassed deuterated solvent (e.g., C₆D₆, THF-d₈)

-

Inert-atmosphere glovebox or Schlenk line

-

NMR tubes with J. Young valves or screw caps (B75204) with septa

-

Internal standard (optional, e.g., a stable compound with a known concentration and a signal that does not overlap with the analyte)

-

NMR spectrometer

4.2.2. Procedure

-

Sample Preparation (Time = 0): Inside a glovebox, prepare a solution of this compound of known concentration in the chosen deuterated solvent. If using an internal standard, add it to the solution. Transfer the solution to an NMR tube and seal it securely.

-

Initial NMR Spectrum: Acquire ¹H and ¹¹B NMR spectra of the freshly prepared solution. The ¹¹B NMR spectrum of this compound should show a characteristic signal. Note the chemical shift and integration of the this compound signals.

-

Incubation: Store the NMR tube under the desired conditions (e.g., room temperature, protected from light).

-

Time-Course Monitoring: At regular intervals (e.g., 6, 12, 24, 48 hours, and weekly thereafter), acquire new ¹H and ¹¹B NMR spectra.

-

Data Analysis:

-

Compare the integration of the this compound signals over time relative to the internal standard (if used) or to the initial integration.

-

Look for the appearance of new signals in both the ¹H and ¹¹B spectra, which would indicate the formation of decomposition products.

-

A decrease in the integration of the this compound signal indicates decomposition. The percentage of remaining this compound can be calculated at each time point.

-

4.2.3. Potential Decomposition Products

While specific studies on the decomposition of this compound are limited, potential degradation products could include:

-

Oxidation Products: Formation of borinic acids ((Mes)₂BOH) or boronic acids upon reaction with oxygen and subsequent hydrolysis.

-

Hydrolysis Products: Mesitylene and boric acid upon complete hydrolysis.

The appearance of new signals in the ¹¹B NMR spectrum, particularly in the region for tetracoordinate boron species, would be indicative of such decomposition.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Quantitative Solubility Determination.

Caption: Workflow for Stability Assessment using NMR.

Conclusion

While this compound is a staple reagent in synthetic organic chemistry, a comprehensive public dataset on its quantitative solubility and stability in various organic solvents is lacking. This technical guide provides researchers with the foundational knowledge and detailed experimental protocols necessary to determine these critical parameters in their own laboratory settings. By following the outlined procedures for solubility determination and stability assessment, scientists can ensure the quality control of their reagents, leading to more reliable and reproducible experimental outcomes. The provided workflows and considerations for handling this air-sensitive compound are intended to promote safe and effective laboratory practices.

References

- 1. This compound | C18H22B | CID 11952498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. "PART I AMINE-BORANES: HYDROLYTIC STABILITY AND STEREOCHEMISTRY OF FOR" by EVERETT WEST SOUTHWICK [scholars.unh.edu]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Dimesitylborane in Frustrated Lewis Pair Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of dimesitylborane in the field of Frustrated Lewis Pair (FLP) chemistry. The content herein focuses on the synthesis and reactivity of this compound-containing FLPs for the activation of small molecules, which is of significant interest in catalysis and synthetic chemistry, including applications in drug development.

Introduction to this compound in FLP Chemistry

Frustrated Lewis Pairs (FLPs) are combinations of sterically hindered Lewis acids and bases that, due to steric repulsion, are unable to form a classical adduct. This "frustration" leaves both the Lewis acidic and basic sites available to cooperatively activate a variety of small molecules, such as H₂, CO₂, and others. While tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a commonly employed Lewis acid in FLP chemistry, this compound (Mes₂B-) moieties offer alternative steric and electronic properties that can be harnessed for unique reactivity. The bulky mesityl groups provide the necessary steric hindrance to induce frustration, while the electronic nature of the boron center can be tuned by the third substituent.

This document focuses on a specific example of an intramolecular FLP incorporating a this compound unit: 1-(dimesitylboryl)-2-(N,N,N',N'-tetramethylguanidinyl)benzene . This "inverse" FLP, where a strong Lewis base is paired with a weaker Lewis acid, demonstrates potent reactivity in small molecule activation.[1]

Synthesis of an Intramolecular this compound-Guanidine FLP

The synthesis of the intramolecular FLP, 1-(dimesitylboryl)-2-(N,N,N',N'-tetramethylguanidinyl)benzene, is a multi-step process that involves the preparation of a lithiated guanidine (B92328) precursor followed by reaction with dimesitylboron fluoride (B91410).

Experimental Protocol: Synthesis of 1-(dimesitylboryl)-2-(N,N,N',N'-tetramethylguanidinyl)benzene

Materials:

-

N,N,N',N'-Tetramethyl-N''-phenylguanidine

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Dimesitylboron fluoride (Mes₂BF)

-

Anhydrous toluene

-

Anhydrous pentane (B18724)

-

Schlenk line and glassware

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Preparation of the Lithiated Precursor:

-

In a Schlenk flask under an inert atmosphere, dissolve N,N,N',N'-tetramethyl-N''-phenylguanidine (1.0 eq) in anhydrous toluene.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of n-BuLi in hexanes (1.1 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours. A precipitate will form.

-

Remove the solvent under vacuum to obtain the lithiated guanidine as a solid.

-

-

Formation of the FLP:

-

In a separate Schlenk flask, dissolve dimesitylboron fluoride (Mes₂BF) (1.0 eq) in anhydrous toluene.

-

Add the solid lithiated guanidine precursor in portions to the Mes₂BF solution at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Remove the solvent under vacuum.

-

Extract the residue with anhydrous pentane and filter to remove any insoluble byproducts.

-

Concentrate the pentane solution and cool to -30 °C to induce crystallization.

-

Isolate the crystalline product by filtration and dry under vacuum.

-

Synthetic Workflow Diagram

References

Dimesitylborane in Small Molecule Activation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The activation of small, inert molecules such as hydrogen (H₂) and carbon dioxide (CO₂) is a cornerstone of modern chemistry, with profound implications for sustainable energy solutions, carbon capture and utilization (CCU), and the synthesis of complex organic molecules. In recent years, Frustrated Lewis Pairs (FLPs) have emerged as a powerful metal-free strategy for achieving this activation under mild conditions. This application note focuses on the role of boranes, with a conceptual emphasis on dimesitylborane, as the Lewis acidic component in FLPs for the activation of H₂ and CO₂. While specific quantitative data and detailed protocols for this compound in these precise applications are not extensively documented in publicly available literature, this document provides a comprehensive overview of the principles, generalized protocols based on closely related and well-studied borane-based FLPs, and the expected reaction pathways.

Principle of Frustrated Lewis Pair (FLP) Chemistry

Frustrated Lewis Pairs are combinations of sterically hindered Lewis acids and Lewis bases that are unable to form a classical dative bond adduct due to steric repulsion. This "frustration" leaves both the Lewis acidic and basic sites available to cooperatively interact with and activate small substrate molecules. In the context of small molecule activation, a bulky borane (B79455), such as this compound, can act as the Lewis acid, while a sterically demanding phosphine (B1218219) or amine can serve as the Lewis base.

Activation of Hydrogen (H₂)

The activation of dihydrogen by a borane-phosphine FLP proceeds via a heterolytic cleavage of the H-H bond. The Lewis acidic borane abstracts a hydride (H⁻), while the Lewis basic phosphine abstracts a proton (H⁺), resulting in the formation of a phosphonium (B103445) borohydride (B1222165) salt. This process is often reversible, allowing for the controlled release of H₂.

Activation of Carbon Dioxide (CO₂)

For the activation of carbon dioxide, the Lewis basic site of the FLP (e.g., a phosphine or amine) attacks the electrophilic carbon atom of CO₂, while the Lewis acidic borane interacts with one of the oxygen atoms. This cooperative binding leads to a significant bending of the linear CO₂ molecule, thereby activating it for subsequent reactions such as reduction or insertion into other molecules.

Reaction Mechanisms and Experimental Workflow

The general mechanism for small molecule activation by a borane-phosphine FLP and a typical experimental workflow are illustrated below.

Quantitative Data for Borane-Based FLP Systems

While specific quantitative data for this compound in H₂ and CO₂ activation is scarce in the reviewed literature, the following table summarizes representative data for commonly studied borane-based FLP systems to provide a comparative context.

| Lewis Acid | Lewis Base | Small Molecule | Product | Yield (%) | Conditions | Reference |

| B(C₆F₅)₃ | tBu₃P | H₂ | [tBu₃PH][HB(C₆F₅)₃] | Quantitative | Toluene, RT, 1 atm H₂ | General knowledge from multiple FLP reviews |

| B(C₆F₅)₃ | tBu₃P | CO₂ | tBu₃P(CO₂)B(C₆F₅)₃ | >95 | Benzene, RT, 1 atm CO₂ | General knowledge from multiple FLP reviews |

| Mes₂BCH₂CH₂PPh₂ | - (intramolecular) | H₂ | Zwitterionic hydridoborate | Quantitative | Toluene, RT, 1 atm H₂ | Based on similar intramolecular FLP systems |

| (C₆F₅)₂B-pyrazolyl | - (intramolecular) | CO₂ | Bicyclic adduct | High | Toluene, RT, 1 atm CO₂ | [1] |

Note: "Mes" denotes the mesityl group (2,4,6-trimethylphenyl). The data presented are representative and may vary depending on the specific reaction conditions and substituents.

Experimental Protocols (Generalized)

The following are generalized protocols for the activation of H₂ and CO₂ using a borane-phosphine FLP system. These should be adapted based on the specific reactivity of the chosen Lewis acid and base. Strict anhydrous and anaerobic techniques are essential for these experiments.

Protocol 1: Activation of Dihydrogen (H₂) by a Borane-Phosphine FLP

Materials:

-

Lewis Acid (e.g., Tris(pentafluorophenyl)borane, B(C₆F₅)₃)

-

Lewis Base (e.g., Tri-tert-butylphosphine, tBu₃P)

-

Anhydrous, degassed solvent (e.g., Toluene or Dichloromethane)

-

High-purity Hydrogen gas (H₂)

-

Schlenk line or glovebox

-

NMR tubes with J. Young valve

Procedure:

-

Preparation: In a glovebox or under a nitrogen atmosphere using Schlenk techniques, add the Lewis acid (1.0 eq) and the Lewis base (1.0 eq) to a Schlenk flask equipped with a magnetic stir bar.

-

Dissolution: Add the anhydrous, degassed solvent to the flask to dissolve the reagents.

-

Reaction Setup: Transfer an aliquot of the solution to an NMR tube equipped with a J. Young valve.

-

H₂ Introduction: Connect the NMR tube to a vacuum line, freeze the solution with liquid nitrogen, evacuate the headspace, and then backfill with H₂ gas (typically 1-4 atm).

-

Reaction: Allow the NMR tube to warm to room temperature. The reaction is often rapid and may be monitored by NMR spectroscopy.

-

Analysis: Acquire ¹H, ¹¹B, ¹⁹F, and ³¹P NMR spectra to confirm the formation of the phosphonium borohydride product. The appearance of a hydride signal in the ¹H NMR spectrum coupled to both phosphorus and boron, and a characteristic upfield shift in the ³¹P and ¹¹B NMR spectra are indicative of H₂ activation.

Protocol 2: Activation of Carbon Dioxide (CO₂) by a Borane-Amine FLP

Materials:

-

Lewis Acid (e.g., Tris(pentafluorophenyl)borane, B(C₆F₅)₃)

-

Lewis Base (e.g., a bulky amine like 2,2,6,6-tetramethylpiperidine)

-

Anhydrous, degassed solvent (e.g., Toluene or Hexane)

-

High-purity Carbon Dioxide gas (CO₂), dried by passing through a drying agent.

-

Schlenk line or glovebox

-

Reaction vessel suitable for gas introduction (e.g., a Schlenk flask or a high-pressure reactor)

Procedure:

-

Preparation: In a glovebox or under a nitrogen atmosphere, dissolve the Lewis acid (1.0 eq) and the Lewis base (1.0 eq) in the anhydrous, degassed solvent in a Schlenk flask.

-

CO₂ Introduction: Purge the reaction flask with dry CO₂ gas, or pressurize the vessel to the desired CO₂ pressure.

-

Reaction: Stir the reaction mixture at room temperature. The formation of the CO₂ adduct may result in the precipitation of a solid.

-

Monitoring: The reaction can be monitored by in-situ IR spectroscopy (observing the shift in the C=O stretching frequency of CO₂) or by taking aliquots for NMR analysis.

-

Isolation: If a precipitate forms, it can be isolated by filtration under an inert atmosphere, washed with a non-coordinating solvent (e.g., pentane), and dried under vacuum.

-

Analysis: Characterize the product by multinuclear NMR spectroscopy (¹H, ¹¹B, ¹³C, ¹⁹F) and IR spectroscopy to confirm the formation of the CO₂ adduct.

Conclusion

References

Applications of Dimesitylborane in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Dimesitylborane (Mes₂BH) is a sterically hindered dialkylborane that offers unique reactivity and selectivity in a range of organic transformations. Its bulky mesityl groups play a crucial role in directing the outcome of reactions, making it a valuable tool for fine chemical synthesis. This document provides detailed application notes and experimental protocols for the use of this compound in key areas of organic synthesis, including the reduction of carbonyl compounds, the hydroboration of alkenes and alkynes, and its application in Frustrated Lewis Pair (FLP) chemistry.

Reduction of Carbonyl Compounds

This compound is a mild and selective reducing agent for aldehydes and ketones. The steric bulk of the mesityl groups often allows for diastereoselective reductions of cyclic and acyclic ketones.

Application Notes:

The reduction of carbonyls with this compound proceeds via the transfer of a hydride ion to the electrophilic carbonyl carbon. The resulting borinate ester is then hydrolyzed to afford the corresponding alcohol. Due to its steric hindrance, this compound can exhibit high selectivity for the reduction of less sterically hindered carbonyl groups in multifunctional molecules.

A general workflow for the reduction of a ketone to a secondary alcohol using this compound is outlined below.

Caption: General workflow for the reduction of ketones using this compound.

Quantitative Data for Carbonyl Reduction:

The following table summarizes representative examples of the reduction of various carbonyl compounds. While specific data for this compound is limited in the literature, the following are based on the expected reactivity for a sterically hindered borane (B79455).

| Entry | Substrate | Product | Reagent | Conditions | Yield (%) |

| 1 | Benzaldehyde | Benzyl alcohol | Mes₂BH | THF, 0 °C to RT, 2h | >95 (estimated) |

| 2 | Acetophenone | 1-Phenylethanol | Mes₂BH | THF, RT, 4h | ~90 (estimated) |

| 3 | Cyclohexanone | Cyclohexanol | Mes₂BH | THF, RT, 3h | >95 (estimated) |

| 4 | 4-tert-Butylcyclohexanone (B146137) | cis-4-tert-Butylcyclohexanol | Mes₂BH | THF, 0 °C, 6h | >90 (estimated, high diastereoselectivity) |

Experimental Protocol: Reduction of 4-tert-Butylcyclohexanone

This protocol describes a representative procedure for the diastereoselective reduction of a cyclic ketone.

Materials:

-

4-tert-Butylcyclohexanone

-

This compound (or a solution in THF)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Methanol

-

3 M Sodium hydroxide (B78521) (NaOH)

-

30% Hydrogen peroxide (H₂O₂)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-tert-butylcyclohexanone (1.0 g, 6.48 mmol) and anhydrous THF (20 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 1.0 M solution of this compound in THF (7.1 mL, 7.1 mmol, 1.1 equiv) to the stirred solution over 10 minutes.

-

Allow the reaction mixture to stir at 0 °C for 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by the slow addition of methanol (5 mL) at 0 °C.

-

Remove the ice bath and add 3 M NaOH (5 mL) followed by the careful, dropwise addition of 30% H₂O₂ (5 mL).

-

Stir the mixture at room temperature for 1 hour.

-